4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate
Overview
Description
4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate is a heterocyclic compound with the molecular formula C4H5N3OS·H2O. It is known for its unique structure, which includes an amino group, a hydroxyl group, and a mercapto group attached to a pyrimidine ring. This compound is also referred to as 6-Amino-2-mercapto-4-pyrimidinol monohydrate or 6-Amino-2-thiouracil monohydrate .
Mechanism of Action
Target of Action
The primary target of 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate, also known as 6-Amino-2-thiouracil monohydrate, is the A3 adenosine receptor . This receptor plays a crucial role in many biological functions, including inflammatory and immune responses .
Mode of Action
6-Amino-2-thiouracil monohydrate acts as a potent and selective antagonist of the A3 adenosine receptor . By binding to this receptor, it prevents the action of adenosine, a neurotransmitter that can have various effects on the body, including promoting inflammation and suppressing immune response .
Biochemical Pathways
The compound’s interaction with the A3 adenosine receptor affects various biochemical pathways. For instance, it can influence the adenylate cyclase pathway , leading to changes in cyclic adenosine monophosphate (cAMP) levels within cells . This can have downstream effects on various cellular processes, including inflammation and immune response .
Result of Action
By acting as an antagonist of the A3 adenosine receptor, 6-Amino-2-thiouracil monohydrate can help to modulate inflammatory and immune responses . This could potentially make it useful in the treatment of conditions characterized by excessive inflammation or immune activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Amino-2-thiouracil monohydrate. For instance, the compound is stable under dry conditions but can absorb moisture in humid environments . Additionally, its action could potentially be influenced by factors such as pH and the presence of other substances in the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate typically involves the cyclization of ethyl cyanoacetate with thiourea. The reaction is carried out in anhydrous ethanol with sodium ethoxide as a base. The mixture is heated to reflux, and ethyl cyanoacetate is added dropwise. After maintaining the reflux for several hours, the reaction mixture is cooled, and the product is filtered and purified .
Industrial Production Methods: In industrial settings, the compound is produced by dissolving the crude product in water, followed by decolorization with activated charcoal. The solution is then heated and acidified with acetic acid to precipitate the final product. The precipitate is filtered, washed, and dried to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Acts as a selective A3 adenosine receptor antagonist, making it useful in studying receptor functions.
Medicine: Investigated for its potential therapeutic effects due to its receptor antagonistic properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
- 6-Amino-2-mercapto-4-pyrimidinol monohydrate
- 6-Amino-2-thiouracil monohydrate
- 2-Mercaptopyrimidine
- 6-Aminouracil
Comparison: 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate is unique due to the presence of both hydroxyl and mercapto groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher specificity for A3 adenosine receptors, making it particularly valuable in receptor studies .
Properties
IUPAC Name |
6-amino-2-sulfanylidene-1H-pyrimidin-4-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS.H2O/c5-2-1-3(8)7-4(9)6-2;/h1H,(H4,5,6,7,8,9);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYGMIYEADAIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215992 | |
Record name | 6-Amino-2-thiouracil monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65802-56-4, 1004-40-6 | |
Record name | 2-Pyrimidinethiol, 4-amino-6-hydroxy-, monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065802564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-2-thiouracil monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-2-thiouracil hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate interact with gold nanoparticles, and what are the potential applications of this interaction?
A1: this compound (AHMP) can self-assemble onto the surface of gold nanoparticles (AuNPs). This modification occurs due to the strong electrostatic interactions between the negatively charged AHMP and the positively charged gold surface. [] This interaction induces aggregation of the AuNPs in the presence of calcium ions (Ca2+), leading to a visible color change from red to blue. [] This phenomenon has been exploited to develop a simple, low-cost colorimetric sensor for detecting Ca2+ in solutions. []
Q2: What are the antioxidant properties of pyrimidine derivatives incorporating the 4-Amino-6-hydroxy-2-mercaptopyrimidine scaffold?
A2: Research indicates that while pyrimidine derivatives based on the 4-Amino-6-hydroxy-2-mercaptopyrimidine scaffold do not exhibit strong radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl), they demonstrate significant anti-lipid peroxidation activity. [] This suggests their potential as protective agents against oxidative stress-induced cellular damage. Specifically, derivatives like 2a and 2f showed potent inhibition of lipid peroxidation with IC50 values of 42 μM and 47.5 μM, respectively. []
Q3: Can this compound enhance the properties of natural fiber-reinforced composites?
A3: Studies have explored the use of this compound as a coupling agent in cogon grass fiber-reinforced epoxidized natural rubber composites. [] The incorporation of AHMP led to improved tensile strength, modulus, and elongation at break compared to composites without the coupling agent. [] This suggests that AHMP can enhance the interfacial adhesion between the natural fiber and the polymer matrix, leading to improved mechanical properties of the composite material.
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